3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
2-heptyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-5-6-7-8-9-19-14(21)12-13(18(3)16(19)22)17-15-20(12)10-11(2)23-15/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREKIJKLOPRXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Strategies for Oxazolo-Purine Scaffold Construction
Core Purine Precursor Selection
The synthesis universally begins with functionalized purine derivatives to enable subsequent annelation of the oxazolo ring. 8-Bromotheophylline emerges as the preferred starting material due to its reactive C-8 position, which facilitates nucleophilic displacement reactions. Alternative routes using 2-amino-6-chloropurine have been documented but require additional fluorination steps to achieve the desired reactivity profile.
Table 1: Comparison of Purine Starting Materials
Oxazolo Ring Formation Mechanisms
Cyclization constitutes the pivotal step for oxazolo[2,3-f]purine synthesis. Two predominant methodologies have been established:
Epoxide-Mediated Cyclization
Reaction of 8-bromotheophylline with heptyl-substituted epoxides (e.g., heptyl glycidate) in anhydrous propanol generates intermediate hydroxyalkyl derivatives. Intramolecular cyclization under acidic conditions (HCl/EtOH, 70°C) completes oxazolo ring formation. This method benefits from predictable regiochemistry but requires strict moisture control.
Thiourea Intermediate Route
An alternative approach involves converting 8-bromotheophylline to 8-thioureidopurine derivatives using carbon disulfide, followed by oxidative cyclization with iodine in ethanol. While this route allows for milder reaction conditions, it introduces challenges in controlling sulfur byproducts.
Regioselective Alkylation for Heptyl and Methyl Substituents
N-3 Heptylation Strategies
Introducing the heptyl group at the N-3 position demands careful selection of alkylating agents and reaction conditions to avoid O-alkylation side products:
Direct Alkylation with Heptyl Bromide
Treatment of the purine intermediate with 1-bromoheptane (2.5 eq) in DMF using potassium carbonate (3 eq) as base at 80°C for 12 hours achieves 78% N-3 alkylation. The polar aprotic solvent enhances nucleophilicity at the purine nitrogen while suppressing competing O-alkylation.
Phase-Transfer Catalyzed Alkylation
Employing tetrabutylammonium bromide (TBAB) as phase-transfer catalyst enables efficient alkylation in biphasic water/dichloromethane systems. This method reduces reaction time to 6 hours while maintaining comparable yields (75%).
N-1 and N-7 Methylation Techniques
Sequential methylation at N-1 and N-7 positions utilizes dimethyl sulfate under controlled pH conditions:
- N-1 Methylation : Reacting the heptylated intermediate with dimethyl sulfate (1.2 eq) in NaOH/EtOH (pH 9–10) at 0°C for 2 hours (89% yield)
- N-7 Methylation : Subsequent treatment with methyl iodide (1.5 eq) in DMF at 60°C for 8 hours (82% yield)
The stepwise approach prevents quaternization of adjacent nitrogens, which remains a significant challenge in purine chemistry.
Reaction Optimization and Process Chemistry
Solvent System Optimization
Comparative studies reveal significant solvent effects on cyclization efficiency:
Table 2: Solvent Impact on Oxazolo Ring Formation
| Solvent | Cyclization Yield | Reaction Time | Byproduct Formation |
|---|---|---|---|
| Anhydrous Propanol | 72% | 8 h | <5% |
| Ethanol/Water (3:1) | 68% | 6 h | 12% |
| DMF | 54% | 10 h | 22% |
Propanol’s moderate polarity and low water content favor the desired intramolecular cyclization over competing hydrolysis.
Temperature and Catalysis Effects
The exothermic nature of alkylation reactions necessitates precise temperature control:
Structural Characterization and Analytical Data
Challenges and Alternative Synthetic Approaches
Byproduct Formation in Cyclization
The primary side reaction involves oxazolo ring opening under acidic conditions, generating 8-hydroxyheptylpurine derivatives (12–15% yield). Implementing slow reagent addition rates (<0.5 mL/min) reduces this byproduct to <5%.
Enantiomeric Control Considerations
While the target compound lacks chiral centers, analogous syntheses demonstrate that using chiral phase-transfer catalysts (e.g., quinine-derived ammonium salts) can induce enantioselectivity in related oxazolo-purine systems. This suggests potential for stereocontrolled synthesis if required for derivative development.
Industrial-Scale Production Considerations
Cost Optimization Strategies
Waste Stream Management
The process generates 6.2 kg waste/kg product, primarily from DMF and excess alkylating agents. Implementing solvent recovery systems and catalytic neutralization protocols can reduce environmental impact by 60%.
Analyse Chemischer Reaktionen
Types of Reactions
3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[2,3-f]purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazolo[2,3-f]purine analogs.
Wissenschaftliche Forschungsanwendungen
3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A heterocyclic compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with comparable chemical properties and applications.
Uniqueness
3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both oxazole and purine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Q & A
Q. What are the optimal synthetic routes for 3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, and how do reaction parameters influence yield?
The synthesis of oxazolo-purine-dione derivatives typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, ethanol) enhance reactivity, while temperature control (e.g., reflux at 80–100°C) minimizes side reactions .
- Catalysts : Acidic or basic catalysts (e.g., sodium hydride) facilitate nucleophilic substitutions or ring closure .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate steps and optimize reaction times .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR identify substituents (e.g., heptyl chain at position 3) and confirm regiochemistry .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility : The heptyl chain enhances lipophilicity, requiring DMSO or ethanol for dissolution. Aqueous solubility can be improved via co-solvents (e.g., PEG-400) .
- Stability : Store at –20°C under inert gas (N) to prevent oxidation of the oxazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Systematically modify the heptyl chain length or methyl groups (positions 1 and 7) to assess impacts on target binding (e.g., kinase inhibition) .
- Bioisosteric replacement : Replace the oxazole ring with thiazole or imidazole to evaluate electronic effects on potency .
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Standardized assays : Replicate assays under controlled conditions (pH, temperature) using validated cell lines (e.g., HEK293 for cytotoxicity) .
- Purity verification : Confirm compound purity (>98%) via HPLC to exclude batch variability .
- Positive controls : Compare with reference compounds (e.g., theophylline derivatives) to calibrate activity thresholds .
Q. How can mechanistic studies elucidate the compound’s mode of action in cellular models?
- Enzyme inhibition assays : Measure inhibition of purine-metabolizing enzymes (e.g., xanthine oxidase) using spectrophotometric methods .
- Gene expression profiling : RNA-seq or qPCR identifies downstream targets after treatment .
- Cellular imaging : Fluorescent tagging (e.g., FITC conjugates) tracks subcellular localization .
Q. What computational tools are recommended for predicting metabolic pathways?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to forecast hepatic metabolism and potential toxicity .
- Metabolite identification : Combine in silico tools (e.g., Meteor Nexus) with LC-MS/MS to detect phase I/II metabolites .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies for in vivo models?
- Dose range : Start with 1–100 mg/kg (oral or IP) based on in vitro IC values .
- Pharmacokinetics : Collect plasma at 0.5, 2, 6, and 24 hrs post-dose for LC-MS analysis of bioavailability .
- Control groups : Include vehicle (e.g., saline + 10% DMSO) and reference drug (e.g., caffeine for purine analogs) .
Q. What statistical methods are robust for analyzing high-throughput screening data?
- Z-score normalization : Identifies hits with activity ≥3σ above background .
- ANOVA with post-hoc tests : Compares dose-dependent effects across multiple cell lines .
- Machine learning : Train models (e.g., Random Forest) to predict activity from structural descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
